molecular formula C8H5ClN2O3 B8656607 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Cat. No. B8656607
M. Wt: 212.59 g/mol
InChI Key: AXSGPMJQROKJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O3 and its molecular weight is 212.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2O3/c9-4-1-6-8(10-5(4)2-12)11-7(13)3-14-6/h1-2H,3H2,(H,10,11,13)

InChI Key

AXSGPMJQROKJEE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC(=C(C=C2O1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-6-((E)-styryl)-4H-pyrido[3,2-b][1,4]oxazin-3-one (8.0 g, 27.9 mmole) was dissolved in a mixture of DMF (400 mL) and methanol (40 mL), and the solution was cooled to −78° C. Ozone was bubbled through the solution with stirring for 45 minutes, then the excess ozone was removed by bubbling oxygen through the solution for 30 min. Dimethylsulfide (21 mL, 279 mmole) was added to the solution, and the reaction was stirred at −78° C. for 3 hr, then at room temperature overnight. The solvent was removed in vacuo, and the residue was triturated with Et2O (150 mL). The collected solid was washed with additional Et2O and dried to afford a white solid (4 g, 68%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Yield
68%

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